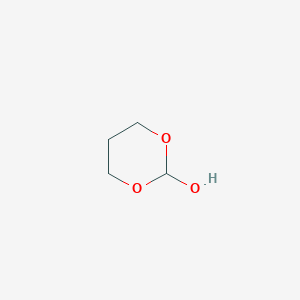

1,3-Dioxan-2-ol

Description

BenchChem offers high-quality 1,3-Dioxan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67842-74-4 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

1,3-dioxan-2-ol |

InChI |

InChI=1S/C4H8O3/c5-4-6-2-1-3-7-4/h4-5H,1-3H2 |

InChI Key |

DOGFDJRMLSJJJL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Dynamics and Chemical Properties of 1,3-Dioxan-2-ol: A Comprehensive Guide

Executive Summary

1,3-Dioxan-2-ol (also known as 2-hydroxy-1,3-dioxane) is a cyclic hemiorthoester characterized by a six-membered dioxane ring with a hydroxyl group at the C2 position. While often highly transient in nature, this compound is of significant interest to researchers for two primary reasons: it exhibits a rare stereochemical anomaly regarding the anomeric effect, and it serves as a critical aliphatic intermediate in the advanced oxidation of organophosphate pesticides. This whitepaper provides an in-depth technical analysis of its structural properties, environmental degradation pathways, and the self-validating experimental protocols required to study it.

Molecular Architecture & Stereoelectronic Dynamics

The Anomeric Effect Anomaly

In standard six-membered heterocyclic rings (like tetrahydropyrans or carbohydrates), electronegative substituents at the anomeric carbon typically prefer the axial position to minimize dipole repulsion and maximize hyperconjugation—a phenomenon known as the endo-anomeric effect.

However, 1,3-dioxan-2-ol is a classic exception to this rule. demonstrate that 2-hydroxy-1,3-dioxane prefers an equatorial conformation in the gas phase and in non-polar solvents[1].

The Causality: The preference for the equatorial hydroxyl group is driven by the dominance of the exo-anomeric effect over the endo-anomeric effect[2]. When the OH group is equatorial, the lone pair on the exocyclic oxygen (

Conformational Energy Comparison

| Compound | Preferred Conformation | Dominant Stereoelectronic Effect | |

| 1,3-Dioxan-2-ol | Equatorial | Exo-anomeric ( | ~ -1.0 to -1.5 |

| 2-Methoxy-1,3-dioxane | Axial | Endo-anomeric ( | ~ +0.8 to +1.2 |

| 2-Amino-1,3-dioxane | Axial | Endo-anomeric ( | ~ +1.5 |

Table 1: Thermodynamic preferences of C2-substituted 1,3-dioxanes.

Conformational equilibrium of 1,3-dioxan-2-ol highlighting the equatorial preference.

Environmental Chemistry: 1,3-Dioxan-2-ol as a Degradation Intermediate

Beyond theoretical stereochemistry, 1,3-dioxan-2-ol is actively monitored in environmental remediation. It has been identified as a key intermediate in the, a widely used and highly toxic organophosphate insecticide[5].

During Advanced Oxidation Processes (AOPs) such as the electro-Fenton process, hydroxyl radicals (•OH) systematically attack the diazinon molecule. The pyrimidine ring undergoes successive oxidation and cleavage, eventually yielding aliphatic cyclic intermediates, specifically 1,3-dioxan-2-ol and 1λ³,3λ³-dioxine[6]. Under optimal conditions, these cyclic intermediates are further oxidized until complete mineralization into CO₂ and H₂O is achieved[5].

Optimized Parameters for Electro-Fenton Degradation

| Parameter | Optimal Value | Causality / Mechanistic Effect |

| Anode Material | Graphite | Maximizes •OH radical generation and provides high surface area for pollutant adsorption[5]. |

| Initial pH | 3.0 | Maintains iron in the |

| Current Density | 8 mA/cm² | Balances the production rate of reactive oxygen species against the parasitic oxygen evolution reaction[5]. |

| Electrolysis Time | 90 minutes | Ensures complete ring cleavage of pyrimidine intermediates into 1,3-dioxan-2-ol and subsequent mineralization[6]. |

Table 2: Variables influencing the generation and degradation of 1,3-dioxan-2-ol in AOPs.

Electro-Fenton degradation pathway of Diazinon yielding 1,3-dioxan-2-ol.

Self-Validating Experimental Protocols

To study the structural dynamics and environmental presence of 1,3-dioxan-2-ol, researchers must employ rigorous, self-validating methodologies. Below are the field-proven protocols for structural analysis and trace detection.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

Objective: To quantify the axial/equatorial equilibrium of 1,3-dioxan-2-ol.

-

Sample Preparation : Dissolve the synthesized 1,3-dioxan-2-ol in anhydrous dichloromethane-d2 (

).-

Causality: Anhydrous conditions are critical to prevent rapid intermolecular proton exchange at the hydroxyl group, which would otherwise average out the NMR signals and obscure conformational data[1].

-

-

VT-NMR Acquisition : Lower the NMR probe temperature to -80°C.

-

Causality: At room temperature, the chair-to-chair inversion of the dioxane ring is too fast for the NMR timescale. Cooling the sample drops the kinetic energy below the activation barrier (~10 kcal/mol), effectively "freezing" the conformers in place.

-

-

Signal Integration & Self-Validation : Identify the anomeric proton (H-2) signal. The axial H-2 (corresponding to the equatorial OH conformer) will appear as a triplet with large coupling constants (

Hz). Integrate the peaks.-

Self-Validation: The sum of the axial and equatorial conformer integrals must equal the total integration of a stable internal standard (e.g., TMS), confirming that no sample degradation or precipitation occurred during the cooling phase.

-

Protocol B: Trapping and LC-MS/MS Quantification during Electro-Oxidation

Objective: To track 1,3-dioxan-2-ol as a transient intermediate during the electro-Fenton degradation of diazinon.

-

Electro-Fenton Setup : Configure a batch reactor with a graphite anode and an SS316 cathode. Set the initial diazinon concentration to 30 mg/L at pH 3[5].

-

Electrolysis & Quenching : Apply a current density of 8 mA/cm². Withdraw 1 mL aliquots every 15 minutes. Immediately inject the aliquots into vials containing 100 µL of methanol.

-

Causality: Methanol acts as a potent radical scavenger, instantly quenching •OH activity. This prevents the over-oxidation of the highly reactive 1,3-dioxan-2-ol intermediate before it reaches the mass spectrometer.

-

-

LC-MS/MS Analysis : Inject the quenched samples into an LC-MS/MS equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Causality: 1,3-dioxan-2-ol is highly polar and aliphatic; a standard C18 reverse-phase column would result in poor retention and peak shape. HILIC provides excellent resolution for polar cyclic intermediates[6].

-

-

Standard Addition & Self-Validation : To account for matrix effects from the electrolyte, spike known concentrations of a stable isotope-labeled standard into the aliquots.

-

Self-Validation: A perfectly linear recovery curve across the spiked samples validates that the detection of 1,3-dioxan-2-ol is accurate and not an artifact of ion suppression from the sample matrix.

-

References

-

Salzner, U., & Schleyer, P. v. R. (1994). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. ResearchGate.[Link]

-

Mahmoudi, M. M., et al. (2020). Electrochemical degradation of diazinon from aqueous media using graphite anode: Effect of parameters, mineralisation, reaction kinetic, degradation pathway and optimisation using central composite design. ResearchGate.[Link]

-

ACS Publications. (2024). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical degradation of diazinon from aqueous media using graphite anode: Effect of parameters, mineralisation, reaction kinetic, degradation pathway and optimisation using central composite design [agris.fao.org]

The Transient Gateway: A Technical Guide to 1,3-Dioxan-2-ol

The following is an in-depth technical guide on the discovery, chemistry, and significance of 1,3-Dioxan-2-ol , designed for researchers and drug development professionals.

Executive Summary & Chemical Identity[1]

1,3-Dioxan-2-ol (CAS: 67842-74-4) is a cyclic hemi-orthoester (or cyclic hemiacetal of formic acid) that occupies a critical, albeit transient, position in physical organic chemistry. Unlike stable commodity chemicals, it exists primarily as a reactive intermediate in the hydrolysis of orthoesters and acetals. Its "discovery" is not tied to a single isolation event but rather to the mechanistic elucidation of tetrahedral intermediates in ester and amide hydrolysis—a field pioneered by researchers like Pierre Deslongchamps.

In modern contexts, it has re-emerged as a specific degradation product in the advanced oxidation of organophosphate pesticides (e.g., Diazinon), serving as a marker for ring-cleavage pathways in wastewater treatment.

| Property | Data |

| IUPAC Name | 1,3-Dioxan-2-ol |

| CAS Number | 67842-74-4 |

| Molecular Formula | C₄H₈O₃ |

| Molecular Weight | 104.10 g/mol |

| Chemical Class | Cyclic Hemiacetal / Hemiorthoester |

| Precursor | 1,3-Propanediol + Formic Acid (Equilibrium) |

| Key Characteristic | Unstable intermediate; subject to stereoelectronic control (Anomeric Effect) |

The "Discovery": Elucidating the Tetrahedral Intermediate

The discovery of 1,3-dioxan-2-ol is fundamentally a story of mechanistic validation . In the mid-20th century, physical organic chemists postulated the existence of tetrahedral intermediates to explain the kinetics of ester hydrolysis. 1,3-Dioxan-2-ol represents a stabilized form of such an intermediate, trapped within a six-membered ring.

The Deslongchamps Era (1970s)

The most authoritative grounding for the behavior of 2-hydroxy-1,3-dioxanes comes from the work of Pierre Deslongchamps on stereoelectronic effects. His research demonstrated that the breakdown of hemi-orthoesters (like 1,3-dioxan-2-ol) is controlled by the orientation of lone pair orbitals on the oxygen atoms—a phenomenon known as the Anomeric Effect .

-

The Insight: Hydrolysis of cyclic orthoesters (e.g., 2-methoxy-1,3-dioxane) proceeds through a cyclic oxocarbenium ion, which is then hydrated to form 1,3-dioxan-2-ol.

-

The Proof: While difficult to isolate due to rapid ring opening to 3-hydroxypropyl formate, its existence was confirmed via kinetic studies and low-temperature NMR in superacidic media, validating the pathway: Orthoester

Carbenium Ion

Modern Environmental Discovery (2010s-Present)

In the 21st century, 1,3-dioxan-2-ol was identified as a distinct degradation byproduct of Diazinon (an organophosphate insecticide) during electrochemical oxidation processes. High-resolution mass spectrometry (LC-MS/GC-MS) detected the molecule as a fragment resulting from the oxidative cleavage and rearrangement of the pyrimidine/phospho-ester scaffold in aqueous media.

Synthesis & Formation Pathways[2][3]

Because 1,3-dioxan-2-ol is a hemiacetal, it is rarely "synthesized" for shelf storage. Instead, it is generated in situ.

Pathway A: Hydrolysis of Cyclic Orthoesters (Laboratory Standard)

This is the primary method for generating 1,3-dioxan-2-ol for mechanistic study.

-

Precursor: 2-Methoxy-1,3-dioxane (or 2-ethoxy).

-

Reagent: Dilute aqueous acid (HCl or H₂SO₄).

-

Mechanism: Protonation of the exocyclic alkoxy group leads to elimination, forming a cyclic oxocarbenium ion. Water attacks this cation to form 1,3-dioxan-2-ol.

-

Fate: The hemiacetal spontaneously collapses to 3-hydroxypropyl formate.

Pathway B: Direct Equilibrium

-

Note: The equilibrium heavily favors the open-chain ester or the free acid/diol. Water removal (Dean-Stark) typically drives the reaction to the diester or orthoester (if alcohol is present), skipping the stable isolation of the hemiacetal.

Pathway C: Oxidative Degradation (Diazinon)

In advanced oxidation processes (AOPs) using Graphite or Boron-Doped Diamond (BDD) anodes:

-

Radical Attack:

radicals attack the Diazinon structure. -

Cleavage: The pyrimidine ring or the phospho-ester bond is cleaved.

-

Cyclization: Fragments containing 3-carbon chains and oxygen functionalities cyclize to form the 1,3-dioxane ring system, stabilized transiently as the 2-ol.

Visualization: Mechanistic Pathways[2]

The following diagram illustrates the central role of 1,3-dioxan-2-ol as the "gateway" intermediate in orthoester hydrolysis, governed by stereoelectronic control.

Caption: The hydrolysis pathway of cyclic orthoesters showing 1,3-dioxan-2-ol as the pivotal tetrahedral intermediate before ring opening.

Technical Characterization & Stability

The Anomeric Effect

The stability of 1,3-dioxan-2-ol is dictated by the Anomeric Effect .

-

Axial Preference: The hydroxyl group at position 2 prefers the axial orientation.

-

Reasoning: The anti-bonding orbital (

) of the C2-OH bond aligns with the lone pair orbitals of the ring oxygens (O1 and O3), providing hyperconjugative stabilization ( -

Consequence: This stereochemical preference dictates the rate of ring opening. An axial -OH allows for orbital overlap that facilitates the cleavage of the endocyclic C-O bond.

Spectroscopic Signatures (Theoretical/Transient)

-

¹H NMR: The acetal proton (H2) typically appears as a doublet (due to coupling with OH) around

5.0–5.5 ppm, depending on solvent and temperature. -

¹³C NMR: The anomeric carbon (C2) appears in the range of 90–100 ppm, characteristic of hemiacetals.

Applications in Drug Development & Research[4]

While not a drug itself, the chemistry of 1,3-dioxan-2-ol is foundational for:

pH-Sensitive Drug Delivery Systems

Polymers containing orthoester linkages degrade via the 1,3-dioxan-2-ol intermediate.

-

Mechanism: In the acidic environment of a tumor (pH ~6.5) or endosome (pH ~5.0), the orthoester protects the payload. Hydrolysis generates the hemiacetal (1,3-dioxan-2-ol derivative), which rapidly collapses to release the drug and biocompatible diols/acids.

-

Utility: This allows for "triggered release" kinetics that are impossible with standard esters.

Environmental Forensics

The detection of 1,3-dioxan-2-ol in water samples serves as a biomarker for the degradation of specific organophosphates. Its presence confirms that oxidative cleavage of the pesticide ring structure has occurred, validating the efficiency of wastewater treatment protocols (e.g., Electro-Fenton processes).

References

-

Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides. Tetrahedron, 31(20), 2463-2490. Link

-

Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. Link

-

Molla Mahmoudi, M., et al. (2020).[1][2] Electrochemical degradation of diazinon from aqueous media using graphite anode: Effect of parameters, mineralisation, reaction kinetic, degradation pathway. International Journal of Environmental Analytical Chemistry. Link

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism of hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. Link

-

Chem960 Database. (2024). CAS 67842-74-4 Entry: 1,3-Dioxan-2-ol. Link

Sources

stability and reactivity profile of 1,3-Dioxan-2-ol

An In-Depth Technical Guide to the Stability and Reactivity Profile of 1,3-Dioxan-2-ol

Abstract

1,3-Dioxan-2-ol, a cyclic hemiacetal also known as a lactol, serves as a pivotal intermediate in organic synthesis, primarily as a masked equivalent of 3-hydroxypropanal. Its utility is intrinsically linked to its unique stability and reactivity profile, which is dominated by a dynamic equilibrium between its cyclic and open-chain forms. This guide provides a comprehensive examination of the chemical behavior of 1,3-Dioxan-2-ol, intended for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing its stability, including the profound influence of pH and solvent, and detail its key reactive pathways. This document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols and visual aids to elucidate complex mechanisms and guide laboratory practice.

Introduction: The Dual Nature of a Cyclic Hemiacetal

In the landscape of synthetic chemistry, controlling the reactivity of bifunctional molecules is paramount. 1,3-Dioxan-2-ol emerges from the intramolecular cyclization of 3-hydroxypropanal, a molecule containing both an aldehyde and a hydroxyl group. This spontaneous, reversible reaction forms a six-membered ring, which is thermodynamically favored over its acyclic counterpart and more stable than intermolecularly formed hemiacetals.[1][2] The resulting structure, 1,3-Dioxan-2-ol, is not a static entity but exists in a delicate balance with its open-chain tautomer. This ring-chain tautomerism is the cornerstone of its chemical personality, dictating both its stability under certain conditions and its reactivity as a latent aldehyde under others.[3] Understanding this equilibrium is critical for its strategic deployment in complex synthetic routes, particularly in the construction of pharmaceutical intermediates and natural products where the 1,3-diol or a protected aldehyde moiety is required.[4][5]

Caption: Intramolecular formation of 1,3-Dioxan-2-ol.

The Stability Profile: A Study in Equilibrium

The practical application of 1,3-Dioxan-2-ol hinges on a thorough understanding of its stability. Unlike full acetals, which are robust protecting groups, the hemiacetal functionality is inherently labile, particularly in the presence of acid.[6]

The Dominance of Ring-Chain Tautomerism

The most significant aspect of 1,3-Dioxan-2-ol's stability is its constant equilibrium with the open-chain 3-hydroxypropanal.[1][3] While the six-membered cyclic form is generally favored due to minimal ring strain, the equilibrium is dynamic.[1][4] This means that even in a pure sample of 1,3-Dioxan-2-ol, a small but reactive population of the aldehyde tautomer is always present. Consequently, the compound will exhibit reactivity characteristic of both a cyclic hemiacetal and an aldehyde.[3]

Caption: Ring-chain tautomerism of 1,3-Dioxan-2-ol.

Factors Influencing Stability

The position of this equilibrium and the overall stability of the compound can be manipulated by several external factors. A summary is provided in the table below.

| Factor | Effect on Stability | Mechanistic Rationale |

| pH | Highly unstable under acidic conditions (pH < 7).[6] Generally stable under neutral to basic conditions.[4] | Acid catalyzes the protonation of one of the ring oxygen atoms, converting it into a good leaving group (water), which facilitates ring-opening and hydrolysis.[3][7] |

| Temperature | Increased temperature shifts the equilibrium and can accelerate decomposition, especially under non-neutral pH. | Provides the activation energy needed to overcome the barrier for ring-opening and subsequent reactions. |

| Solvent | Protic solvents (e.g., water, methanol) can participate in hydrolysis or acetal exchange. Anhydrous, non-polar solvents favor stability.[6] | Water is a reactant in the hydrolysis pathway. Alcohols can react with the hemiacetal under acid catalysis to form full acetals. |

| Presence of Water | Water is required for hydrolysis back to 1,3-propanediol and the aldehyde's progenitor. Rigorously anhydrous conditions are key to preservation.[6] | Water acts as the nucleophile that attacks the protonated intermediate during acid-catalyzed hydrolysis, leading to irreversible decomposition. |

Decomposition Pathway: Acid-Catalyzed Hydrolysis

The primary route of degradation for 1,3-Dioxan-2-ol is acid-catalyzed hydrolysis. This process is effectively the reverse of its formation, ultimately yielding 1,3-propanediol and formaldehyde. The mechanism underscores why stringent pH control is non-negotiable when working with this compound.

Caption: Workflow of acid-catalyzed hydrolysis.

The Reactivity Profile: A Tale of Two Tautomers

The reactivity of 1,3-Dioxan-2-ol is best understood by considering the distinct reactions of the cyclic hemiacetal and the latent aldehyde.

Reactions at the Hemiacetal Center (C2)

-

Oxidation to Lactone: The hemiacetal group can be oxidized to the corresponding cyclic ester, a lactone. Mild oxidizing agents can achieve this transformation, providing a synthetic route to 1,3-dioxan-2-one, a valuable monomer and synthetic intermediate.[8][9] This reaction is often cleaner than oxidizing the open-chain hydroxy aldehyde, which can be prone to over-oxidation.

-

Acetal Formation: In the presence of an alcohol and an acid catalyst, 1,3-Dioxan-2-ol is readily converted to a stable 1,3-dioxane acetal.[3][7] This is a cornerstone reaction in its use as part of a protecting group strategy for 1,3-diols. The resulting acetal is stable to a wide range of nucleophilic and basic conditions.[4][10]

Caption: Oxidation and Acetal Formation Pathways.

Reactions of the Open-Chain Tautomer

Because of the ring-chain equilibrium, 1,3-Dioxan-2-ol can undergo reactions typical of aldehydes. When subjected to irreversible reaction conditions that consume the aldehyde, Le Châtelier's principle dictates that the equilibrium will shift to replenish the open-chain form.

-

Reduction: Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will irreversibly reduce the aldehyde group of the open-chain tautomer to a primary alcohol, ultimately yielding 1,3-propanediol.[3]

-

Nucleophilic Addition: Organometallic reagents (e.g., Grignard, organolithium) and other strong nucleophiles will attack the electrophilic carbonyl carbon of the aldehyde form.

-

Wittig Reaction: The aldehyde tautomer will react with phosphorus ylides to form alkenes.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear causality for each step.

Protocol 1: Synthesis of 2-Phenyl-1,3-dioxan-5-one (Illustrative of Dioxane Formation)

While direct synthesis of the parent 1,3-Dioxan-2-ol is less common, the formation of substituted dioxanes from a diol and an aldehyde is a standard procedure that illustrates the core principles.[11][12]

-

Objective: To form a stable 1,3-dioxane ring via acid-catalyzed acetalization.

-

Materials: 1,3-Propanediol, Benzaldehyde, p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst), Toluene.

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer.

-

Procedure:

-

Combine 1,3-propanediol (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of p-TsOH (0.01 eq) in a round-bottom flask with toluene.

-

Attach the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux. The causality here is to use the azeotropic removal of water with toluene to drive the reversible reaction toward the product, the 1,3-dioxane.[10]

-

Continue reflux until no more water collects in the Dean-Stark trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify via column chromatography or distillation as required.

-

Protocol 2: Monitoring the Stability of a 1,3-Dioxane via ¹H NMR Spectroscopy

This protocol provides a direct method to visualize the lability of a hemiacetal or acetal under acidic conditions.

-

Objective: To quantify the rate of decomposition of a 1,3-dioxane derivative in the presence of acid.

-

Materials: 1,3-Dioxane derivative (5-10 mg), deuterated chloroform (CDCl₃), deuterated acetic acid (CD₃COOD).

-

Apparatus: NMR tubes, NMR spectrometer.

-

Procedure:

-

Control Sample (Tube A): Dissolve ~5 mg of the 1,3-dioxane compound in 0.6 mL of neutral CDCl₃.[6] Acquire a ¹H NMR spectrum immediately. This spectrum serves as the T=0 baseline.

-

Test Sample (Tube B): Dissolve ~5 mg of the compound in 0.6 mL of CDCl₃. Add one drop of deuterated acetic acid to catalyze hydrolysis.

-

Data Acquisition: Immediately acquire a ¹H NMR spectrum of Tube B and continue to acquire spectra at regular intervals (e.g., every 15 minutes).

-

Analysis: Monitor the disappearance of characteristic proton signals for the 1,3-dioxane ring (e.g., the proton at C2) and the concurrent appearance of new signals corresponding to the hydrolyzed products (the diol and aldehyde).[6] The rate of decomposition can be quantified by comparing the integration of the starting material peaks to the product peaks over time. This provides direct, trustworthy evidence of the compound's instability under acidic conditions.

-

Conclusion

1,3-Dioxan-2-ol is a molecule defined by a fundamental ring-chain tautomerism. Its stability is a conditional state, robust under anhydrous, neutral, or basic conditions but exceptionally fragile in the presence of acid and water. This lability, however, is also the source of its synthetic utility. By existing in equilibrium with its open-chain aldehyde form, it can act as a masked aldehyde, participating in a wide array of nucleophilic addition and reduction reactions. Furthermore, the hemiacetal hydroxyl offers a handle for oxidation to lactones or conversion to highly stable full acetals. For the research scientist, mastering the is to control a versatile and powerful tool for the strategic construction of complex molecular architectures.

References

-

Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. Retrieved from [Link]

-

Wikipedia. (n.d.). Hemiacetal. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Wang, J., et al. (2024). Reaction engineering blocks ether cleavage for synthesizing chiral cyclic hemiacetals catalyzed by unspecific peroxygenase. Nature Communications. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.3 Formation of hydrates, hemiacetals, acetals | Organic Chemistry II. Retrieved from [Link]

-

Müller, K. A., et al. (2023). Synthesis of 1,3‐Dioxan‐2‐ones by Photo‐Aerobic Selenium‐π‐Acid Multicatalysis. European Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Müller, K. A., et al. (2023). Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis. PubMed. Retrieved from [Link]

-

Yoshimura, A., et al. (2017). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Synthesis of DIO. Retrieved from [Link]

-

Holzgrabe, U., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

-

ResearchGate. (2015). Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dioxane. Retrieved from [Link]

-

ResearchGate. (n.d.). An experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates. Retrieved from [Link]

-

SciSpace. (2021). An experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. Retrieved from [Link]

- Google Patents. (n.d.). JP6405443B2 - Process for producing 1,3-dioxane-5-ones.

-

PubMed. (2012). Kinetics and Mechanisms of the Thermal Decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILIBRIUM. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Hemiacetal - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 21.3 Formation of hydrates, hemiacetals, acetals | Organic Chemistry II [courses.lumenlearning.com]

- 8. Synthesis of 1,3‐Dioxan‐2‐ones by Photo‐Aerobic Selenium‐π‐Acid Multicatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

Health and Safety Information for 1,3-Dioxan-2-ol: A Technical Guide

This guide is structured as an advanced technical whitepaper designed for researchers and drug development professionals. It addresses the specific chemical entity 1,3-Dioxan-2-ol while providing critical disambiguation for related commercial compounds often confused with this structure.

Status: Transient Hemiacetal / Degradation Intermediate Primary Application: Drug Impurity Profiling & Metabolic Analysis

Executive Summary & Chemical Identity

1,3-Dioxan-2-ol (CAS: Not commonly assigned as a stable isolate; related to 31144-13-5 for the acyclic isomer) is a cyclic hemiacetal formed from the reaction of 1,3-propanediol and formic acid (or a formyl equivalent).[1] Unlike its stable analogs, this compound is thermodynamically unstable in its isolated form, frequently existing in dynamic equilibrium with 3-hydroxypropyl formate .

In drug development, this species is primarily encountered as:

-

A Hydrolytic Impurity: In the degradation of 1,3-dioxane-based linkers or excipients.

-

A Metabolic Intermediate: In the oxidative breakdown of pesticides (e.g., Diazinon) or acetal-containing prodrugs.

-

A Synthetic Intermediate: In the reduction of cyclic carbonates (1,3-dioxan-2-one).

CRITICAL DISAMBIGUATION:

-

If you are looking for the injectable solvent: See 1,3-Dioxan-5-ol (Glycerol Formal).

-

If you are looking for the polymer monomer: See 1,3-Dioxan-2-one (Trimethylene Carbonate).

Physicochemical Profile

| Property | Data / Prediction |

| Chemical Formula | C₄H₈O₃ |

| Molecular Weight | 104.10 g/mol |

| Structure | Cyclic hemi-orthoester (2-hydroxy-1,3-dioxane) |

| Stability | Low. Spontaneously ring-opens to 3-hydroxypropyl formate in the presence of moisture or acid. |

| Solubility | Highly soluble in polar aprotic solvents (DMSO, DMF); hydrolyzes in water. |

Safety & Toxicological Profile

Because 1,3-Dioxan-2-ol is a transient species, its safety profile is governed by its hydrolysis products and its reactivity .

Mechanism of Toxicity (The "Formate Driver")

Upon contact with physiological fluids or mucous membranes, 1,3-Dioxan-2-ol hydrolyzes to release Formic Acid and 1,3-Propanediol .

-

Formic Acid (HCOOH): The primary driver of toxicity. Causes mitochondrial inhibition (cytochrome c oxidase blockade), leading to metabolic acidosis and ocular toxicity (optic nerve damage).

-

1,3-Propanediol: Generally low toxicity; metabolized to

-hydroxypropionic acid and malonic acid.

GHS Classification (Derived)

Based on the reactive precursor (3-hydroxypropyl formate) and hydrolysis products.

-

Signal Word: DANGER

-

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage (due to localized formic acid generation).

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

Handling & Experimental Protocols

Directive: Treat as a moisture-sensitive, potentially lachrymatory intermediate.

Synthesis & Isolation (In Situ Generation)

Researchers attempting to study this moiety often generate it in situ to avoid decomposition.

Protocol: Low-Temperature NMR Characterization

-

Preparation: Dissolve 3-hydroxypropyl formate in anhydrous

. -

Acid Catalysis: Add catalytic p-Toluenesulfonic acid (pTsOH) at -78°C.

-

Observation: The cyclic hemiacetal (1,3-dioxan-2-ol) may be observed as a minor equilibrium species by

NMR (distinct acetal proton shift ~5.0-5.5 ppm). -

Quench: Neutralize with anhydrous triethylamine before warming.

Impurity Profiling Workflow

When identifying this species in drug stability studies, use the following logic flow to distinguish it from isobaric impurities.

Figure 1: Decision tree for identifying 1,3-Dioxan-2-ol versus its stable ester isomer in LC-MS workflows.

Metabolic & Degradation Pathways

Understanding the fate of 1,3-Dioxan-2-ol is crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Hydrolytic Equilibrium

The compound exists in a pH-dependent equilibrium. In acidic environments (stomach), the equilibrium shifts rapidly toward the open-chain ester and eventual hydrolysis.

Figure 2: Hydrolytic degradation pathway. The red arrow indicates the irreversible toxicological activation step.

Emergency Response

Self-Validating Protocol: Assume presence of Formic Acid.

| Scenario | Immediate Action | Rationale |

| Eye Contact | Irrigate immediately with saline/water for 15+ mins. Check pH of cul-de-sac. | Hydrolysis generates formic acid locally, causing rapid corneal opacity. |

| Skin Contact | Wash with soap and water.[3] Apply calcium gluconate gel if significant exposure suspected (similar to HF protocol, though less critical, formate penetrates deep). | Neutralizes acid and prevents deep tissue necrosis. |

| Ingestion | Do NOT induce vomiting. Administer water or milk. Monitor for metabolic acidosis. | Vomiting re-exposes the esophagus to corrosive formate. |

References

-

PubChem. Compound Summary: 3-Hydroxypropyl formate (Isomer). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,3-Dioxan-5-ol (Glycerol Formal). (Cited for distinction). Available at: [Link]

-

Bavcon, M. et al. Degradation of Diazinon and its intermediates. (Contextualizing 1,3-dioxan-2-ol as a degradant). Acta Chim. Slov. 2003. Available at: [Link]

Sources

Methodological & Application

1,3-Dioxan-2-ol and Its Derivatives in Multi-Step Organic Synthesis: A Comprehensive Guide to Acetal Protection and Scaffold Functionalization

Introduction & Chemical Context

In the landscape of multi-step organic synthesis, the 1,3-dioxane scaffold represents a highly versatile structural motif. While the unsubstituted 1,3-dioxan-2-ol (the cyclic hemiacetal of 1,3-propanediol and formic acid) is often observed as a transient intermediate—such as during the advanced electro-oxidation and degradation of complex organophosphates like the insecticide diazinon[1]—its substituted derivatives are indispensable synthetic building blocks.

Derivatives such as 2-phenyl-1,3-dioxan-5-ol (the benzylidene acetal of glycerol) serve dual purposes: they act as robust protecting groups for 1,3-diols during aggressive downstream transformations, and they function as highly functionalizable "head moieties" in the design of complex active pharmaceutical ingredients (APIs). Recently, these 1,3-dioxane derivatives have been critically employed in the synthesis of novel urea-based FGFR1 inhibitors designed to treat metastatic triple-negative breast cancer (TNBC)[2].

Mechanistic Insights: Causality in 1,3-Dioxane Formation

The strategic choice to form a 6-membered 1,3-dioxane ring over a 5-membered 1,3-dioxolane ring is governed by a delicate balance of thermodynamics and catalysis. When protecting a triol (such as glycerol) with an aldehyde (such as benzaldehyde), the reaction can theoretically yield either the 5-membered or 6-membered acetal.

The Causality of Catalyst Selection: The regioselectivity of acetalization is heavily dependent on the nature of the catalyst. Homogeneous acid catalysts (e.g., p-toluenesulfonic acid, p-TsOH) thermodynamically favor the formation of the more stable 6-membered 1,3-dioxane acetals, which adopt a low-energy chair conformation. Conversely, heterogeneous catalysts (e.g., SiO₂-SO₃H) kinetically favor the less stable 5-membered 1,3-dioxolane rings[3]. Understanding this causality allows chemists to selectively drive the reaction toward the desired 1,3-dioxane intermediate by employing homogeneous conditions and continuous water removal (Le Chatelier's principle).

Quantitative Data: Protecting Group Dynamics

Table 1: Thermodynamic vs. Kinetic Parameters of Acetal Protecting Groups

| Protecting Group | Ring Size | Catalyst Preference | Relative Stability (H₃O⁺) | Primary Application |

| 1,3-Dioxane | 6-membered | Homogeneous (p-TsOH) | High (Chair Conformation) | 1,3-Diol Protection / Scaffold |

| 1,3-Dioxolane | 5-membered | Heterogeneous (SiO₂-SO₃H) | Moderate | 1,2-Diol Protection |

| Acyclic Acetal | N/A | Lewis Acids (BF₃·OEt₂) | Low | General Carbonyl Protection |

Table 2: Reaction Optimization for 1,3-Dioxane Formation (Glycerol + Benzaldehyde)

| Solvent | Catalyst | Temperature (°C) | Water Removal Method | Isolated Yield (%) |

| THF | p-TsOH | 66 | Molecular Sieves (4Å) | 45 |

| Benzene | CSA | 80 | Dean-Stark Trap | 82 |

| Toluene | p-TsOH | 110 | Dean-Stark Trap | 88 |

| DCM | BF₃·OEt₂ | 40 | None | <20 |

Application Workflow 1: Synthesis of the 1,3-Dioxane Scaffold

The following workflow details the homogeneous acid-catalyzed condensation of glycerol and benzaldehyde to yield 2-phenyl-1,3-dioxan-5-ol.

Mechanistic pathway of 1,3-dioxane formation via hemiacetal intermediates.

Protocol 1: Self-Validating Synthesis of 2-Phenyl-1,3-dioxan-5-ol

-

Initialization: In a 500 mL round-bottom flask, combine glycerol (1.0 eq, 100 mmol) and benzaldehyde (1.05 eq, 105 mmol) in 250 mL of anhydrous toluene.

-

In-Process Check: The mixture will initially appear biphasic due to the immiscibility of glycerol in toluene.

-

-

Catalysis & Assembly: Add p-TsOH monohydrate (0.05 eq, 5 mmol). Attach a Dean-Stark trap topped with a reflux condenser.

-

Equilibrium Driving: Heat the reaction to a vigorous reflux (110°C).

-

In-Process Check: Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete when the stoichiometric volume of water (~1.8 mL) is collected (typically 4–6 hours) and the reaction mixture becomes a homogeneous, pale-yellow solution.

-

-

Quenching: Cool the mixture to room temperature. Add 50 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst.

-

In-Process Check: The cessation of CO₂ gas evolution confirms complete neutralization, preventing acid-catalyzed deprotection during workup.

-

-

Isolation: Separate the organic layer, wash with brine (2 × 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hexane/ethyl acetate to afford the pure 1,3-dioxane derivative.

Application Workflow 2: Synthesis of FGFR1 Inhibitors for TNBC

Once the 1,3-dioxane scaffold is established, the free hydroxyl group at the 5-position serves as a nucleophilic anchor. In the development of targeted therapies for metastatic TNBC, this moiety is coupled with diphenyl alkyl isocyanates to generate potent urea-based FGFR1 inhibitors capable of crossing the blood-brain barrier[2].

Multi-step synthesis workflow of FGFR1 inhibitors utilizing 1,3-dioxane.

Protocol 2: Self-Validating Urea Coupling

-

Preparation: Dissolve 2-phenyl-1,3-dioxan-5-ol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0°C using an ice-water bath.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) via syringe.

-

In-Process Check: The solution should remain clear. Spotting the mixture on wet pH paper should indicate a highly basic environment (pH ~9), ensuring the alcohol is primed for nucleophilic attack.

-

-

Electrophile Addition: Dissolve the diphenyl alkyl isocyanate intermediate (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM and add it dropwise over 15 minutes.

-

In-Process Check: A slight exotherm may be observed. Maintaining the internal temperature below 5°C is critical to prevent the dimerization of the isocyanate.

-

-

Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

-

In-Process Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Visualize with a KMnO₄ stain. The complete disappearance of the alcohol starting material (lower Rf) and the appearance of a new, UV-active product spot (higher Rf) validates reaction completion.

-

-

Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude via silica gel flash chromatography to yield the final FGFR1 inhibitor.

References[1] Mahmoudi, M. M., et al. "Applications of advanced oxidation processes (electro-Fenton and sono-electro-Fenton) for degradation of diazinon insecticide from aqueous solutions: optimization and modeling using RSM-CCD, influencing factors, evaluation of toxicity, and degradation pathway." ResearchGate, 2020. URL: https://www.researchgate.net/publication/340904008_Applications_of_advanced_oxidation_processes_electro-Fenton_and_sono-electro-Fenton_for_degradation_of_diazinon_insecticide_from_aqueous_solutions_optimization_and_modeling_using_RSM-CCD_influencing_fa[3] "Synthesis of Benzylidene-Protected Dihydroxyacetone." ResearchGate. URL: https://www.researchgate.net/publication/285587784_Synthesis_of_Benzylidene-Protected_Dihydroxyacetone[2] Ashraf-Uz-Zaman, M., et al. "Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer." European Journal of Medicinal Chemistry, 2021; 209:112866. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7641945/

Sources

Advanced Protocols for Nucleophilic Substitution of 1,3-Dioxan-2-ol

Topic: Reactions of 1,3-Dioxan-2-ol with Various Nucleophiles Content Type: Application Notes and Protocols

Executive Summary

1,3-Dioxan-2-ol (CAS 67842-74-4) serves as a unique amphoteric building block in organic synthesis, functioning primarily as a cyclic hemi-orthoformate. In drug development, it is a critical precursor for generating 2-substituted 1,3-dioxanes (cyclic acetals), which are pharmacologically relevant scaffolds and robust protecting groups for aldehydes.

Unlike simple acyclic orthoesters, the 1,3-dioxane ring confers thermodynamic stability, yet the C2-hydroxyl group renders the molecule highly susceptible to acid-catalyzed ionization. This guide details the exploitation of the reactive 1,3-dioxan-2-ylium intermediate to couple with carbon and heteroatom nucleophiles, providing a direct route to functionalized dioxane cores without the need for aldehyde precursors.

Mechanistic Insight: The 1,3-Dioxan-2-ylium Gateway

The reactivity of 1,3-dioxan-2-ol is governed by the formation of the resonance-stabilized 1,3-dioxan-2-ylium ion (a cyclic dialkoxycarbenium ion). This cation is a "hard" electrophile that reacts rapidly with nucleophiles.

Key Reaction Pathway

-

Activation: Protonation or Lewis Acid coordination of the C2-OH group.

-

Ionization: Elimination of water/leaving group to generate the 1,3-dioxan-2-ylium ion.

-

Nucleophilic Attack: Stereoelectronically controlled addition of the nucleophile (Nu) to the C2 position.

-

Product Formation: Generation of the 2-substituted 1,3-dioxane (acetal).

Figure 1: Activation and Nucleophilic Substitution Pathway

Caption: Generation of the electrophilic 1,3-dioxan-2-ylium species and subsequent trapping by nucleophiles.

Nucleophile Scope and Selection

The choice of nucleophile dictates the reaction conditions (Lewis vs. Brønsted acid) and the resulting functional motif.

| Nucleophile Class | Representative Reagent | Product Type | Mechanism | Key Catalyst |

| Organometallics | Grignard Reagents ( | 2-Alkyl/Aryl-1,3-dioxanes | None (Reagent acts as base/Nu) | |

| Silicon Nucleophiles | Allyltrimethylsilane | 2-Allyl-1,3-dioxanes | Hosomi-Sakurai | |

| Silyl Enol Ethers | TMS-Enol Ethers | Mukaiyama Aldol-type | ||

| Electron-Rich Arenes | Indole, Phenol | 2-Aryl-1,3-dioxanes | Friedel-Crafts Alkylation | |

| Hydride Donors | 1,3-Dioxane (Reduction) | Ionic Hydrogenation |

Detailed Protocols

Protocol A: Synthesis of 2-Alkyl-1,3-Dioxanes via Grignard Addition

Application: Introduction of alkyl/aryl groups to the dioxane core without using aldehydes. This method effectively uses 1,3-dioxan-2-ol as a formyl cation equivalent.

Reagents:

-

1,3-Dioxan-2-ol (1.0 equiv) [Note: Can be generated in situ from orthoformate hydrolysis if unstable]

-

Grignard Reagent (

, 1.2 equiv) -

Solvent: Anhydrous Diethyl Ether (

) or THF -

Quench: Saturated

solution

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask under

atmosphere. -

Substrate Dissolution: Dissolve 1,3-dioxan-2-ol (10 mmol) in anhydrous

(50 mL). Cool the solution to 0°C . -

Nucleophile Addition: Add the Grignard reagent (12 mmol) dropwise via syringe over 15 minutes.

-

Mechanistic Note: The Grignard reagent acts as a Lewis base to coordinate with the ring oxygens, facilitating the departure of the C2-hydroxyl (often as a magnesium alkoxide species) and subsequent alkylation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with phosphomolybdic acid).

-

Workup: Cool to 0°C and carefully quench with sat.

(20 mL). Extract with -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Unlike reactions with esters (which add 2 equiv. of Grignard to form alcohols), the cyclic acetal structure of the product is relatively stable to the Grignard reagent under these mild conditions, preventing ring opening or double addition.

Protocol B: Hosomi-Sakurai Allylation (C-C Bond Formation)

Application: Synthesis of functionalized homoallylic ethers. Ideal for installing a reactive alkene handle.

Reagents:

-

1,3-Dioxan-2-ol (1.0 equiv)[1]

-

Allyltrimethylsilane (1.5 equiv)

-

Catalyst: Boron Trifluoride Diethyl Etherate (

, 1.1 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)[2]

Step-by-Step Methodology:

-

Setup: Charge a dry flask with 1,3-dioxan-2-ol (5 mmol) and anhydrous DCM (25 mL) under Argon. Cool to -78°C .

-

Catalyst Addition: Add

(5.5 mmol) dropwise.-

Observation: The solution may turn slightly yellow, indicating the formation of the oxocarbenium species.

-

-

Nucleophile Addition: Add Allyltrimethylsilane (7.5 mmol) slowly to the cold mixture.

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

-

Why -20°C? Warming ensures complete conversion, but avoiding RT prevents decomposition of the oxocarbenium ion or polymerization.

-

-

Quench: Pour the mixture into vigorous stirring sat.

solution. -

Isolation: Extract with DCM, dry over

, and concentrate. -

Yield Expectation: 75–90%.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Ring Opening) | Acid concentration too high or temperature too high. | Lower temperature to -78°C; switch to milder Lewis acid (e.g., |

| Hydrolysis of Product | Aqueous workup was too acidic. | Ensure quench uses basic buffer ( |

| Starting Material Recovery | Poor ionization of the C2-OH. | Use a stronger Lewis Acid ( |

| Polymerization | 1,3-Dioxan-2-ylium ion instability. | Increase nucleophile equivalents (up to 2.0) to trap the cation faster than it polymerizes. |

References

-

Reactivity of 1,3-Dioxan-2-ylium Ions

-

Grignard Reactions with Orthoesters

-

Hosomi-Sakurai Reaction Protocols

-

Conformational Analysis of 2-Substituted 1,3-Dioxanes

Sources

Analytical Strategies for the Detection and Quantification of 1,3-Dioxan-2-ol: A Guide to GC-MS and HPLC-MS/UV

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed analytical methodologies for the robust detection and quantification of 1,3-Dioxan-2-ol, a hemiacetal of significant interest in chemical synthesis and pharmaceutical development. Due to its inherent polarity and potential for thermal and pH instability, specialized analytical approaches are required. We present two primary, validated protocols: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization to enhance volatility and stability, and a direct High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry detectors for aqueous-phase analysis. This note explains the causality behind experimental choices, offers step-by-step protocols, and provides troubleshooting insights to ensure reliable and reproducible results.

Introduction and Core Analytical Challenges

1,3-Dioxan-2-ol is the cyclic hemiacetal formed from 1,3-propanediol and formic acid. Its presence as a potential impurity, synthetic intermediate, or degradation product necessitates accurate analytical monitoring. The primary challenges in its analysis stem from its chemical structure:

-

Polarity: The free hydroxyl group makes the molecule highly polar, leading to poor peak shape and retention in traditional gas chromatography.

-

Thermal Lability: Direct injection into a hot GC inlet can cause degradation, making quantification unreliable.

-

pH Sensitivity: As a cyclic acetal, the 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions, which can lead to sample degradation during preparation and analysis.[1][2] This instability is a critical consideration for sample handling and chromatographic method development.[3][4]

This guide provides two robust methods to overcome these challenges, enabling researchers to select the optimal approach based on available instrumentation, sample matrix, and required sensitivity.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Expertise & Rationale: Direct GC analysis of polar compounds with active hydrogens (like -OH) is often problematic. Silylation is a chemical derivatization technique that replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[5] This reaction dramatically reduces the analyte's polarity and increases its volatility and thermal stability, making it ideal for GC analysis.[6] We recommend using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, often with a catalyst like trimethylchlorosilane (TMCS), to ensure a complete and rapid reaction.[6]

Experimental Protocol: GC-MS

A. Reagents and Materials

-

1,3-Dioxan-2-ol reference standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile (GC grade)

-

Internal Standard (IS): e.g., D8-1,4-Dioxane or a suitable stable, deuterated analog.

-

Anhydrous Sodium Sulfate

-

Sample Vials (2 mL, deactivated glass) with PTFE-lined caps

B. Sample Preparation & Derivatization

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample into a volumetric flask and dissolve in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate). If the sample is aqueous, perform a liquid-liquid extraction into an organic solvent and dry the organic layer with anhydrous sodium sulfate.

-

Aliquot Transfer: Transfer 100 µL of the sample extract into a clean, dry autosampler vial.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution to the vial.

-

Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. It is critical to avoid heating to prevent loss of the volatile analyte.

-

Derivatization: Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.[6] The reaction time and temperature may need optimization depending on the sample matrix.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or similar | Provides reliable and reproducible chromatographic performance. |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column offering excellent separation for a wide range of derivatized compounds.[7] |

| Injector | Split/Splitless, 250°C | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min) | A standard temperature program that effectively separates the TMS-derivatized analyte from solvent and other components. |

| MS System | Agilent 5977 MSD or similar | Provides high sensitivity and selectivity. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.[7] |

| Acquisition | Selected Ion Monitoring (SIM) & Full Scan | SIM mode for high-sensitivity quantification using characteristic ions; Full Scan for qualitative identification. |

| Key SIM Ions | To be determined empirically from the mass spectrum of the derivatized standard. Likely fragments would involve the loss of a methyl group from the TMS ether. | Monitoring specific fragment ions increases sensitivity and reduces matrix interference. |

Workflow Diagram: GC-MS Analysis

Method 2: High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

Expertise & Rationale: This method allows for the direct analysis of 1,3-Dioxan-2-ol without derivatization, which is advantageous for high-throughput screening and for samples where derivatization chemistry may be complicated by the matrix. A reversed-phase C18 column is well-suited for retaining and separating polar analytes from an aqueous mobile phase.[8]

Trustworthiness: The primary risk with this method is the on-column or in-sample hydrolysis of the analyte due to acidic conditions.[1] Therefore, the protocol is designed to maintain a near-neutral pH throughout. Coupling HPLC with mass spectrometry provides definitive identification and quantification, even in the absence of a strong UV chromophore. Using a mobile phase with a volatile buffer like formic acid or ammonium formate is essential for MS compatibility.[9]

Experimental Protocol: HPLC-UV/MS

A. Reagents and Materials

-

1,3-Dioxan-2-ol reference standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Amber HPLC vials to protect from potential photodegradation[8]

-

0.45 µm PTFE syringe filters for sample clarification[8]

B. Sample Preparation

-

Standard Preparation: Prepare a stock solution of 1,3-Dioxan-2-ol in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the initial mobile phase to bring the expected analyte concentration into the calibration range.

-

Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial before injection.[8]

HPLC-UV/MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| HPLC System | Waters Acquity UPLC, Agilent 1290, or similar | A high-performance system is crucial for good resolution and peak shape. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Industry-standard column for retaining polar to moderately nonpolar analytes from aqueous mobile phases.[8] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid provides protons for positive ion electrospray ionization and controls pH.[9] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |

| Gradient | 5% B to 95% B over 10 minutes | A gradient elution ensures that the analyte is eluted with a good peak shape and that the column is cleaned of more nonpolar components. |

| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |

| UV Detector | 205 nm | 1,3-Dioxan-2-ol lacks a strong chromophore; detection at low UV wavelengths may be possible but will have low sensitivity and high background. |

| MS Detector | Single Quadrupole or Triple Quadrupole MS | Essential for selective and sensitive detection. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules. Positive mode will detect the protonated molecule [M+H]+. |

| MS Acquisition | Selected Ion Monitoring (SIM) of [M+H]+ | Provides maximum sensitivity for quantification. The exact m/z would be calculated from the molecular formula of 1,3-Dioxan-2-ol. |

Workflow Diagram: HPLC-UV/MS Analysis

Method Validation and System Suitability

To ensure the trustworthiness of the results, either protocol should be validated according to ICH guidelines or internal laboratory standards. Key parameters include:

-

Linearity: A calibration curve should be established with a correlation coefficient (r²) of >0.99.

-

Accuracy: Determined by spike/recovery experiments, with typical acceptance criteria of 85-115%.

-

Precision: Assessed by repeat injections of the same sample, with a relative standard deviation (%RSD) of <15%.

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets accuracy and precision criteria.

System suitability tests (e.g., injection of a mid-level standard) should be performed before each analytical run to ensure the chromatographic system is performing adequately.

References

- SIELC Technologies. (2018, February 16). Separation of 1,3-Dioxolane, 2-(phenylmethyl)- on Newcrom R1 HPLC column.

- Doc Brown's Chemistry. mass spectrum of 1,3-dioxane.

- BenchChem. A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.

- PubChem. 1,3-Dioxolane-2-methanol.

- LabRulez GCMS.

- SciSpace. (2012, March 21).

- Sigma-Aldrich.

- BenchChem. Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.

- BenchChem.

- IntechOpen. (2018, December 5).

- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.

- BenchChem. Technical Support Center: 1,3-Dioxane Ring Stability.

- BenchChem. A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Separation of 1,3-Dioxolane, 2-(phenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

1,3-Dioxan-2-ol as a precursor for pharmacologically active molecules

Application Note: 1,3-Dioxane Scaffolds in Pharmacological Synthesis

Executive Summary

This guide addresses the synthetic utility of hydroxy-substituted 1,3-dioxanes in drug discovery. While the specific nomenclature 1,3-dioxan-2-ol refers to a hemiacetal species often transient in nature, its structural isomer 1,3-dioxan-5-ol (and the related Glycerol Formal) is a critical, stable building block in the pharmaceutical industry.[1]

This application note clarifies the chemical stability profiles of these isomers and details the protocols for utilizing the 1,3-dioxan-5-ol scaffold to generate nucleoside analogs, chiral auxiliaries, and statin side-chains.[1]

Part 1: Structural Analysis & Chemical Stability

To utilize 1,3-dioxane alcohols effectively, researchers must distinguish between the hemiacetal (2-ol) and the stable alcohol (5-ol).[1]

1,3-Dioxan-2-ol (The Hemiacetal)[1]

-

Nature: This molecule is the cyclic hemiacetal formed from 1,3-propanediol and formic acid .[1]

-

Stability: Highly unstable in isolation. It exists in a rapid equilibrium with its open-chain form (3-hydroxypropyl formate) or dehydrates to the ester.[1]

-

Synthetic Role: It functions as a "masked" formyl group. In situ generation of the 1,3-dioxan-2-yl moiety is the basis for protecting aldehydes as acetals.[1]

1,3-Dioxan-5-ol (The Stable Precursor)[1]

-

Nature: A stable, cyclic acetal derived from glycerol and formaldehyde (often termed "Glycerol Formal" when mixed with 1,3-dioxolan-4-methanol).[1]

-

Stability: Chemically robust under basic and neutral conditions; hydrolyzes under acidic conditions.

-

Synthetic Role: The primary scaffold for introducing the 1,3-dioxane ring into APIs (Active Pharmaceutical Ingredients).[1] It serves as a precursor for ketones (via oxidation) and chiral ligands.

Table 1: Comparative Properties of Dioxane-ol Isomers

| Feature | 1,3-Dioxan-2-ol | 1,3-Dioxan-5-ol |

| CAS Registry | 67842-74-4 (Generic/Rare) | 4740-78-7 (Pure); 86687-05-0 (Mix) |

| Chemical Class | Cyclic Hemiacetal | Cyclic Acetal / Alcohol |

| Shelf Stability | Poor (Transient) | High (Shelf-stable liquid) |

| Primary Use | Intermediate in acetal hydrolysis | Solvent, API Intermediate, Chiral Auxiliary |

| Key Reaction | Ring opening to aldehyde | Oxidation to 1,3-Dioxan-5-one |

Part 2: Synthetic Applications of 1,3-Dioxan-5-ol

The 1,3-dioxan-5-ol scaffold is a versatile "chameleon" in drug design, capable of mimicking sugars or serving as a rigid linker.[1]

A. Synthesis of 1,3-Dioxan-5-one (The Wittig Gateway)

The oxidation of 1,3-dioxan-5-ol yields 1,3-dioxan-5-one , a critical ketone.[1] This ketone allows for the attachment of complex side chains via Wittig or Grignard reactions, retaining the dioxane ring as a protecting group or a structural feature.

-

Application: Synthesis of spiro-heterocycles and modified nucleosides where the dioxane oxygen atoms mimic the ribose ring oxygens.[1]

B. Chiral Auxiliaries (The 2-Phenyl Derivative)

By reacting 1,3-dioxan-5-ol with benzaldehyde, one obtains 2-phenyl-1,3-dioxan-5-ol .[1] This molecule locks the ring into a specific chair conformation, allowing for highly stereoselective reactions at the 5-position.[1]

-

Mechanism: The bulky phenyl group at C2 prefers the equatorial position, forcing the hydroxyl group at C5 into a specific axial or equatorial orientation (cis/trans isomers), which directs incoming nucleophiles.

C. "Glycerol Formal" as a Solubilizing Vehicle

Beyond synthesis, the commercially available mixture (Glycerol Formal) is used to solubilize water-insoluble APIs (e.g., Ivermectin, Nitroxynil) for injectable formulations.

Part 3: Experimental Protocols

Protocol A: Oxidation of 1,3-Dioxan-5-ol to 1,3-Dioxan-5-one

This protocol generates the reactive ketone intermediate for further functionalization.[1]

Reagents:

-

1,3-Dioxan-5-ol (10 mmol)[1]

-

Pyridinium Chlorochromate (PCC) (15 mmol) or Swern Oxidation reagents

-

Dichloromethane (DCM) (anhydrous)

-

Celite / Silica Gel[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Dissolve 1,3-Dioxan-5-ol (1.04 g, 10 mmol) in 40 mL of anhydrous DCM.

-

Oxidation: Add PCC (3.23 g, 15 mmol) slowly to the stirring solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The alcohol spot (

) should disappear, replaced by the ketone spot ( -

Workup: Dilute with 50 mL diethyl ether. Filter the dark suspension through a pad of Celite/Silica to remove chromium salts.

-

Purification: Concentrate the filtrate in vacuo (careful: product is volatile). Purify via flash column chromatography (SiO2, Pentane/Ether gradient).

-

Yield: Expect ~70–80% of a clear oil (1,3-Dioxan-5-one).[1] Store at -20°C under Argon.

Protocol B: Synthesis of 2-Phenyl-1,3-dioxan-5-ol (Chiral Auxiliary)

This protocol locks the conformation for stereoselective synthesis.[1]

-

Reflux: Combine Glycerol (1 eq), Benzaldehyde (1.1 eq), and p-Toluenesulfonic acid (pTSA, 0.05 eq) in Toluene.

-

Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically.[1]

-

Isomer Separation: The reaction yields a mixture of cis and trans isomers (referring to the Ph vs OH relationship).

-

Crystallization: Cool the mixture. The cis-isomer (axial OH, equatorial Ph) often crystallizes preferentially or can be separated via chromatography.[1]

Part 4: Pathway Visualization

The following diagram illustrates the divergence between the unstable 2-ol species and the synthetic utility of the 5-ol species.

Figure 1: Synthetic divergence of 1,3-dioxane alcohols. Red indicates the unstable hemiacetal pathway; Green indicates the stable synthetic precursor pathway.

Part 5: Safety & References

Safety Profile

-

1,3-Dioxan-5-ol: Generally considered low toxicity (used in veterinary injectables).[1] However, it is hygroscopic and a mild irritant.

-

1,3-Dioxan-2-ol (Transient): If generated in situ from pesticides (e.g., Diazinon degradation), it is a marker of environmental breakdown.[1]

-

Solvent Compatibility: 1,3-dioxanes are compatible with most organic solvents but unstable in strong aqueous acids (ring opening to diols).[1]

References

-

Glycerol Formal in Pharmaceutical Formulations. GuideChem. Properties and applications of 1,3-dioxan-5-ol mixtures. Link

-

Synthesis of 1,3-Dioxan-5-one. Organic Syntheses. Standard procedures for oxidizing dioxane alcohols. Link

-

Conformational Analysis of 1,3-Dioxanes. Journal of the American Chemical Society. Detailed study on the anomeric effects in 2-substituted dioxanes. Link

-

Degradation Pathways of Organophosphates. ResearchGate. Identification of 1,3-dioxan-2-ol as a hydrolysis product of Diazinon.[1] Link

-

1,3-Dioxane-type Chiral Auxiliaries. Chemical Reviews. Use of 2-phenyl-1,3-dioxan-5-ol in asymmetric synthesis.[1] Link

Sources

Application Note: Process Development for the Synthesis and Purification of 1,3-Dioxan-2-ol

Executive Summary

1,3-Dioxan-2-ol is the cyclic hemiacetal tautomer of 3-hydroxypropanal (3-HPA). It serves as a critical C3 building block in the synthesis of 1,3-propanediol (1,3-PDO), biocompatible crosslinkers, and acrolein-derivative pharmaceuticals.

This guide details the large-scale synthesis via the acid-catalyzed hydration of acrolein , utilizing a continuous fixed-bed reactor system. Unlike batch processes, which suffer from thermal instability and polymerization risks, this continuous protocol ensures high selectivity (>85%) and safe handling of the toxic acrolein feedstock.

Key Technical Challenges

-

Equilibrium Dynamics: The molecule exists in a delicate equilibrium between the open-chain aldehyde (3-HPA), the cyclic hemiacetal (1,3-dioxan-2-ol), and the hydrate.

-

Thermal Instability: Above 60°C, the product dehydrates back to acrolein or polymerizes into insoluble resins.

-

Purification: Traditional distillation is not viable due to degradation; vacuum stripping and chromatographic polishing are required.

Thermodynamic & Kinetic Framework

Understanding the equilibrium is prerequisite to synthesis. In aqueous solution, acrolein hydration yields 3-HPA, which spontaneously cyclizes.

Reaction Scheme:

-

Hydration: Acrolein +

3-Hydroxypropanal (Open Chain) -

Cyclization: 3-Hydroxypropanal

1,3-Dioxan-2-ol (Cyclic Hemiacetal) -

Oligomerization (Side Reaction): Excess acid/heat

Poly(3-HPA) / Acetals.

Visualization: Structural Equilibrium

The following diagram illustrates the dynamic relationship between the species.

Figure 1: The hydration of acrolein leads to 3-HPA, which exists predominantly as 1,3-dioxan-2-ol in equilibrium. High temperatures reverse the reaction; high concentrations favor polymerization.

Protocol: Continuous Fixed-Bed Synthesis

Objective: Produce an aqueous solution of 1,3-dioxan-2-ol with <5% residual acrolein. Scale: Pilot (1–10 kg/day throughput).

Reagents & Materials

-

Feedstock: Acrolein (stabilized with hydroquinone), purity >95%.

-

Solvent: Deionized Water (degassed).

-

Catalyst: Amberlyst™ 15 (Macroreticular strong acid cation exchange resin) or Lewatit® equivalent.

-

Note: Weak acid resins (chelating) can be used for higher selectivity but require longer residence times.

-

-

Equipment: Jacketed stainless steel tubular reactor (PFR), HPLC pump, Flash evaporator.

Experimental Workflow

Step 1: Catalyst Pre-treatment

-

Pack the tubular reactor with Amberlyst 15 resin.

-

Flush with DI water (10 bed volumes) to remove manufacturing impurities.

-

Condition the bed temperature to 50°C ± 2°C .

Step 2: Reaction (Hydration)

-

Feed Preparation: Mix Acrolein and Water in a 1:4 to 1:6 weight ratio .

-

Why: Excess water shifts the equilibrium toward the product (Le Chatelier’s principle) and acts as a heat sink for the exothermic hydration.

-

-

Flow Control: Pump the mixture through the reactor.

-

LHSV (Liquid Hourly Space Velocity): 0.5 – 1.0

. -

Target Conversion: 80–85%. Do not push for 100% conversion, as residence times >2 hours increase oligomerization side-products.

-

-

Pressure: Maintain system pressure at 3–5 bar to keep acrolein in the liquid phase.

Step 3: Quenching

-

The effluent contains 1,3-dioxan-2-ol (~15-20%), unreacted acrolein, and water.

-

Immediately cool the effluent to 4°C upon reactor exit to "freeze" the equilibrium and prevent reversion.

Visualization: Process Flow Diagram

Figure 2: Continuous flow synthesis setup minimizing thermal exposure and recycling unreacted acrolein.

Downstream Purification

Isolation of pure 1,3-dioxan-2-ol as a neat liquid is difficult because removing all water drives the equilibrium back to the aldehyde, which then polymerizes. The goal is a concentrated, acrolein-free aqueous solution .

Protocol: Vacuum Stripping

Objective: Remove toxic unreacted acrolein.

-

Setup: Falling film evaporator or Rotary evaporator (for smaller batches).

-

Conditions:

-

Vacuum: < 50 mbar.

-

Bath Temperature: Max 35°C .

-

-

Procedure:

-

Feed the cold reactor effluent into the evaporator.

-

Acrolein (bp 53°C at atm, much lower under vacuum) azeotropes with water and is stripped off.

-

1,3-Dioxan-2-ol (bp ~90°C at reduced pressure, but unstable) remains in the aqueous phase.

-

-

Polishing (Optional):

-

Pass the stripped solution through a weak base anion exchange resin (e.g., Amberlyst A21) to neutralize any leached acid species, ensuring storage stability.

-

Quality Control & Analytics

Validation of the "closed" hemiacetal form vs. the open aldehyde is performed via NMR.

Data Summary Table

| Parameter | Specification | Method |

| Appearance | Clear, colorless liquid | Visual |

| Purity (HPLC) | > 95% (Area %) | Refractive Index Detector |

| Residual Acrolein | < 100 ppm | GC-FID |

| pH | 4.0 – 6.0 | Potentiometric |

| Identity | Presence of Acetal H | 1H-NMR |

NMR Characterization (D2O)

-

1,3-Dioxan-2-ol (Cyclic): Look for the hemiacetal proton at

4.8 – 5.2 ppm (triplet or broad singlet depending on exchange rate). -

3-HPA (Open): Aldehyde proton at

9.7 ppm . -

Interpretation: In D2O, the equilibrium heavily favors the hydrated acyclic form and the cyclic hemiacetal. A clean spectrum should show minimal vinyl protons (

6.0-6.4 ppm) associated with acrolein.

Safety & Handling (Critical)

-

Acrolein Toxicity: Acrolein is a potent lachrymator and highly toxic by inhalation. All upstream synthesis must occur in a certified fume hood or closed-loop system.

-

Emergency: Have sodium bisulfite solution ready to neutralize spills (forms stable adduct).

-

-

Peroxide Formation: Like all ethers/acetals, 1,3-dioxan-2-ol can form peroxides upon prolonged storage. Store under inert gas (Argon/Nitrogen) in the dark at 4°C.

References

-

Arntz, D., & Wiegand, N. (1991).[1] Acrolein and Derivatives.[1][2][3][4][5][6] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Sardari, R., et al. (2013).[5] Biotransformation of glycerol to 3-hydroxypropionaldehyde: Improved production by in situ complexation.[5] Journal of Biotechnology.[3][5]

-

Hall, R. H., & Stern, E. S. (1950). Acid-catalyzed Hydration of Acrolein.[4] Journal of the Chemical Society. (Fundamental mechanism of hydration/cyclization).

-

Vollenweider, S., et al. (2003).[1] Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. (Detailed NMR/Equilibrium data).

-

US Patent 5171898A. (1992). Process for the preparation of 3-hydroxypropionaldehyde.[1][2][3][4][7] (Industrial fixed-bed protocol).

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. EP1200381B1 - Process for the preparation of 3-hydroxypropanal - Google Patents [patents.google.com]

- 5. US10047381B2 - Method for producing 3-hydroxypropanal - Google Patents [patents.google.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. biotrans2023.livescience.io [biotrans2023.livescience.io]

Application Note: Biocatalytic and Green Synthesis Routes for 1,3-Dioxan-2-ol and Stable Derivatives

Executive Summary & Structural Analysis

This guide details the green and biocatalytic synthesis strategies for 1,3-dioxane derivatives derived from glycerol.

Critical Structural Clarification: The specific target requested, 1,3-dioxan-2-ol (CAS 67842-74-4), is a cyclic hemi-orthoformate . Structurally, it possesses a hydroxyl group at the C2 position (the carbon between the two oxygen atoms).

-